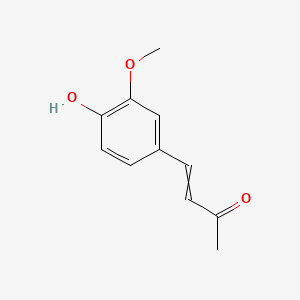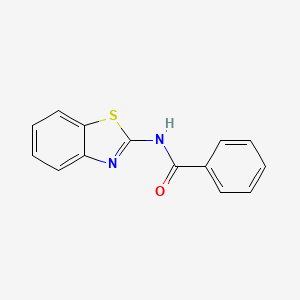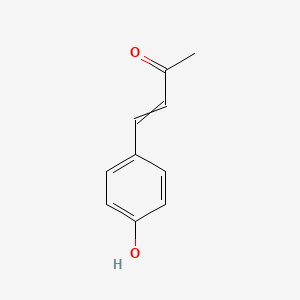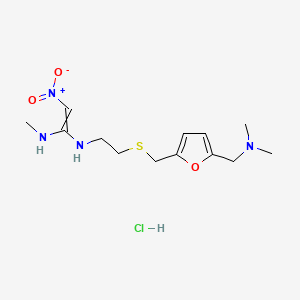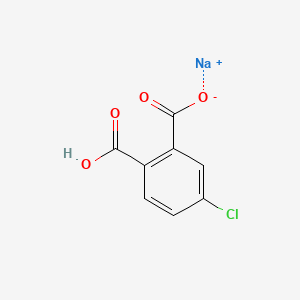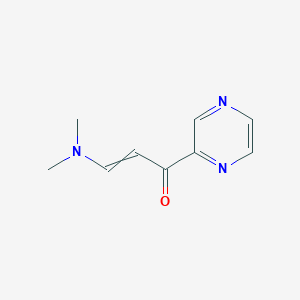
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one typically involves the reaction of pyrazine-2-carbaldehyde with dimethylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Starting Materials: Pyrazine-2-carbaldehyde and dimethylamine.
Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of 3-(dimethylamino)-1-pyrazin-2-ylpropan-1-amine.
Substitution: Formation of various substituted pyrazine derivatives.
科学研究应用
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share a similar enaminone structure but differ in the aryl group attached to the propenone moiety.
N,N-Dimethylaminopropylamine: This compound has a similar dimethylamino group but differs in the overall structure and functional groups.
Uniqueness
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of heterocyclic derivatives and for applications in various fields of research.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3 |
InChI 键 |
CLHUZMQFALLXDS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


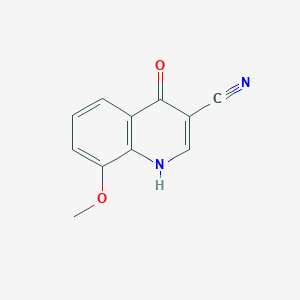
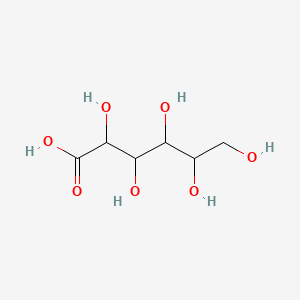
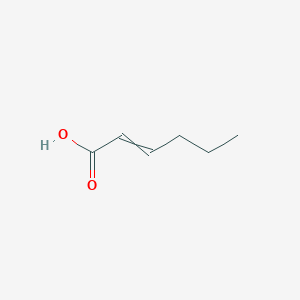
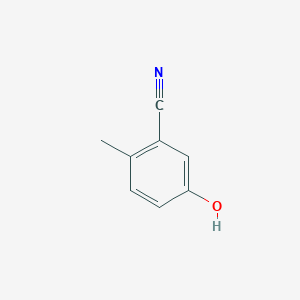
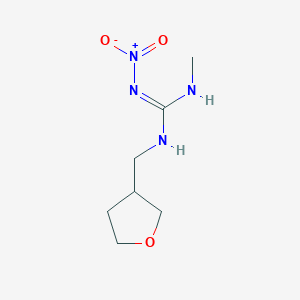
![1,2,4,5-Tetrahydrobenzo[d]oxepine](/img/structure/B8816444.png)
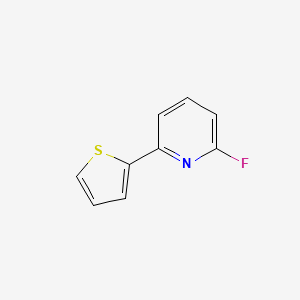
![N-[4-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B8816461.png)
